molecular formula C102H84O12 B12562704 Dodecakis(4-methylphenoxy)triphenylene CAS No. 190504-59-7

Dodecakis(4-methylphenoxy)triphenylene

Cat. No.: B12562704
CAS No.: 190504-59-7
M. Wt: 1501.7 g/mol
InChI Key: AXPIQJFCQVFNBV-UHFFFAOYSA-N
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Description

Dodecakis(4-methylphenoxy)triphenylene is a complex organic compound belonging to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties, making it a significant molecule in the field of organic electronics and materials science. The addition of twelve 4-methylphenoxy groups to the triphenylene core enhances its solubility and modifies its electronic properties, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecakis(4-methylphenoxy)triphenylene typically involves the following steps:

    Oxidative Cyclization: The triphenylene core can be synthesized through oxidative cyclization reactions such as the Scholl reaction.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dodecakis(4-methylphenoxy)triphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Functionalized triphenylene derivatives with various substituents.

Scientific Research Applications

Dodecakis(4-methylphenoxy)triphenylene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dodecakis(4-methylphenoxy)triphenylene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the self-assembly of the compound into ordered structures, which is crucial for its function in electronic and photonic applications. The pathways involved include the formation of columnar mesophases and the promotion of charge transport through π-stacked arrays .

Comparison with Similar Compounds

Similar Compounds

    Hexakis(4-methylphenoxy)triphenylene: A similar compound with six 4-methylphenoxy groups, exhibiting similar but less pronounced properties.

    Octakis(4-methylphenoxy)triphenylene: Another derivative with eight 4-methylphenoxy groups, offering intermediate properties between hexakis and dodecakis derivatives.

Uniqueness

Dodecakis(4-methylphenoxy)triphenylene is unique due to its high degree of substitution, which enhances its solubility and modifies its electronic properties more significantly than its lower-substituted counterparts. This makes it particularly suitable for applications requiring high solubility and specific electronic characteristics .

Properties

CAS No.

190504-59-7

Molecular Formula

C102H84O12

Molecular Weight

1501.7 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(4-methylphenoxy)triphenylene

InChI

InChI=1S/C102H84O12/c1-61-13-37-73(38-14-61)103-91-85-86(92(104-74-39-15-62(2)16-40-74)98(110-80-51-27-68(8)28-52-80)97(91)109-79-49-25-67(7)26-50-79)88-90(96(108-78-47-23-66(6)24-48-78)102(114-84-59-35-72(12)36-60-84)101(113-83-57-33-71(11)34-58-83)94(88)106-76-43-19-64(4)20-44-76)89-87(85)93(105-75-41-17-63(3)18-42-75)99(111-81-53-29-69(9)30-54-81)100(112-82-55-31-70(10)32-56-82)95(89)107-77-45-21-65(5)22-46-77/h13-60H,1-12H3

InChI Key

AXPIQJFCQVFNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=C(C3=C4C(=C5C(=C32)C(=C(C(=C5OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C)OC8=CC=C(C=C8)C)OC9=CC=C(C=C9)C)C(=C(C(=C4OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C

Origin of Product

United States

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